Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted Suzuki–Miyaura cross-coupling reactions, which provide high yields and efficient synthesis . These methods are advantageous due to their practicality, shorter reaction times, and avoidance of multi-step procedures.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halides and nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its biological activity.
Common Reagents and Conditions
Substitution Reactions: Halides and nucleophiles under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which may exhibit different biological activities .
Scientific Research Applications
Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of specific enzymes, such as CDK2/cyclin A2 . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s molecular targets and pathways are primarily related to its interaction with the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Exhibit similar biological activities and structural features.
Pyrazoline Derivatives: Display a range of biological activities, including antibacterial and antifungal properties.
Uniqueness
Propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate stands out due to its specific substituents, which confer unique biological activities and potential therapeutic applications. Its trifluoromethyl group, in particular, enhances its stability and bioavailability .
Properties
Molecular Formula |
C17H12BrClF3N3O2 |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
propan-2-yl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C17H12BrClF3N3O2/c1-8(2)27-16(26)14-13(19)15-23-11(9-3-5-10(18)6-4-9)7-12(17(20,21)22)25(15)24-14/h3-8H,1-2H3 |
InChI Key |
WIZKUVKQMATYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)Br)C(F)(F)F |
Origin of Product |
United States |
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